3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxychromen-4-one” often involves complex chemical processes. For instance, the synthesis of benzamide derivatives has been reported through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents.
Molecular Structure Analysis
The molecular structure of “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxychromen-4-one” is crucial for understanding its chemical behavior and potential applications. Techniques like X-ray diffraction studies, along with DFT calculations, provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.
Chemical Reactions Analysis
Benzodioxin derivatives participate in various chemical reactions, highlighting their versatile chemical properties . For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-11-7-13-17(9-15(11)20)24-10-14(19(13)21)12-3-4-16-18(8-12)23-6-5-22-16/h3-4,7-10,20H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLAILOKGWWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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